

# Spectroscopic Profile of Prop-1-ene-1,3-sultone: A Technical Guide

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## Compound of Interest

Compound Name: Prop-1-ene-1,3-sultone

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This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **Prop-1-ene-1,3-sultone**. The information presented herein is intended to support research and development activities by providing detailed spectral parameters and the methodologies for their acquisition.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The structural elucidation of **Prop-1-ene-1,3-sultone** has been established through NMR spectroscopy. The detailed  $^1\text{H}$  and predicted  $^{13}\text{C}$  NMR data are summarized in the tables below.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Prop-1-ene-1,3-sultone**

Atom Number	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.00	dt	6.6, 2.0
H-2	6.80	dt	6.6, 2.2
H-3	5.11	dd	2.2, 2.2

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 500 MHz[1]

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Prop-1-ene-1,3-sultone

While experimental <sup>13</sup>C NMR data for **Prop-1-ene-1,3-sultone** is not readily available in the reviewed literature, predicted values based on computational models and typical chemical shift ranges for similar functional groups provide a useful reference. The expected chemical shift ranges for the carbon atoms in **Prop-1-ene-1,3-sultone** are presented below.

Atom Number	Predicted Chemical Shift (δ, ppm)
C-1	135-145
C-2	125-135
C-3	65-75

## Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra of small organic molecules like **Prop-1-ene-1,3-sultone**. This protocol is based on standard laboratory practices and the information available from the synthesis and characterization of similar compounds.

### Sample Preparation:

- **Dissolution:** A sample of **Prop-1-ene-1,3-sultone** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Filtration:** The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

### NMR Spectrometer and Parameters:

- Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 or 500 MHz.
- Probe: A standard 5 mm broadband probe.
- Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
- Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
- Spectral Width: A spectral width of 10-15 ppm is generally adequate.

#### $^{13}\text{C}$ NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed. Due to the longer relaxation times of quaternary carbons, a longer delay may be necessary for quantitative analysis.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon chemical shifts.

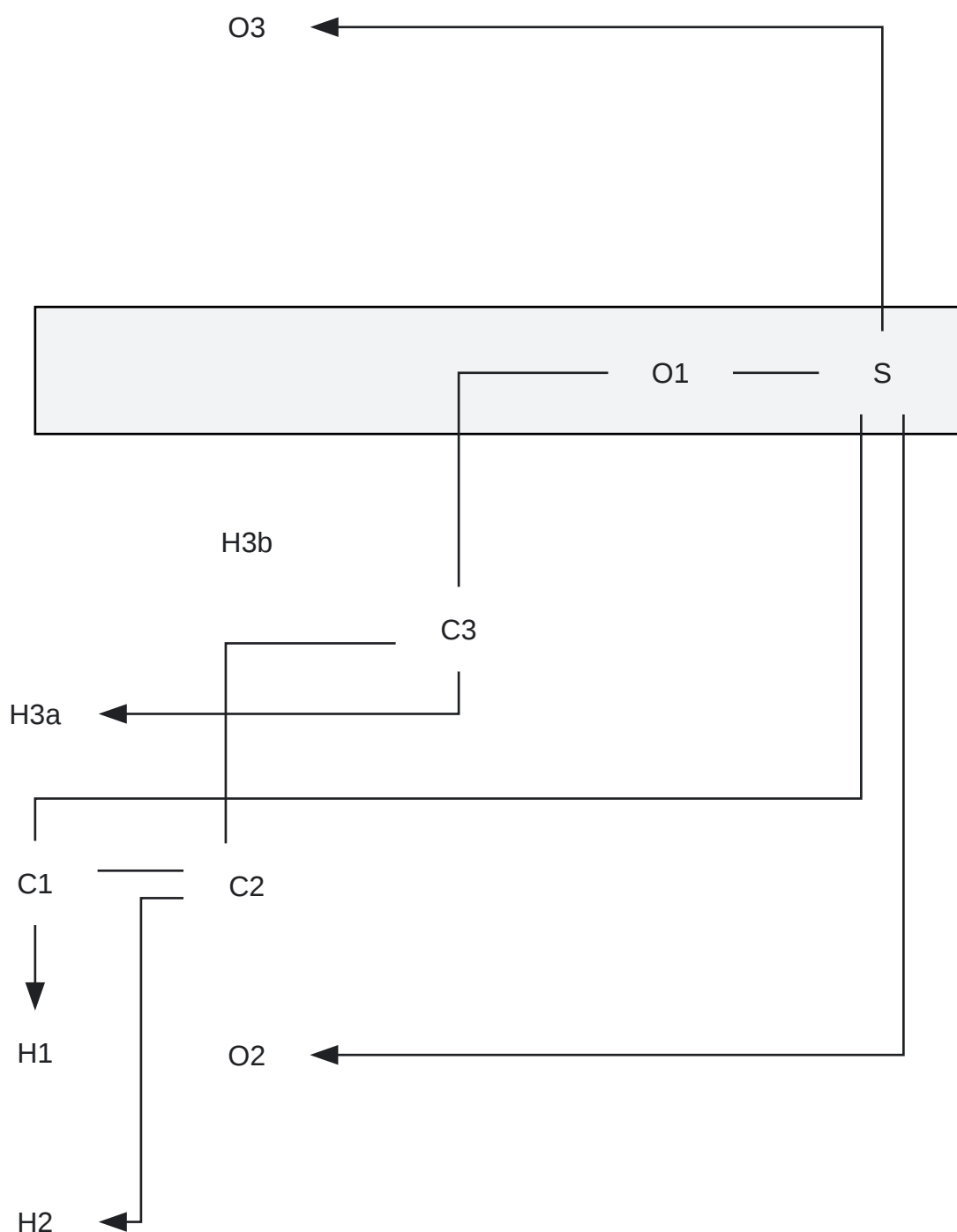
#### Data Processing:

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- **Phase Correction:** The spectrum is manually or automatically phase corrected.
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- **Integration:** The relative areas of the peaks in the  $^1\text{H}$  NMR spectrum are integrated to determine the proton ratios.

## Visualizations

### Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **Prop-1-ene-1,3-sultone** with the standard atom numbering used for NMR signal assignment.

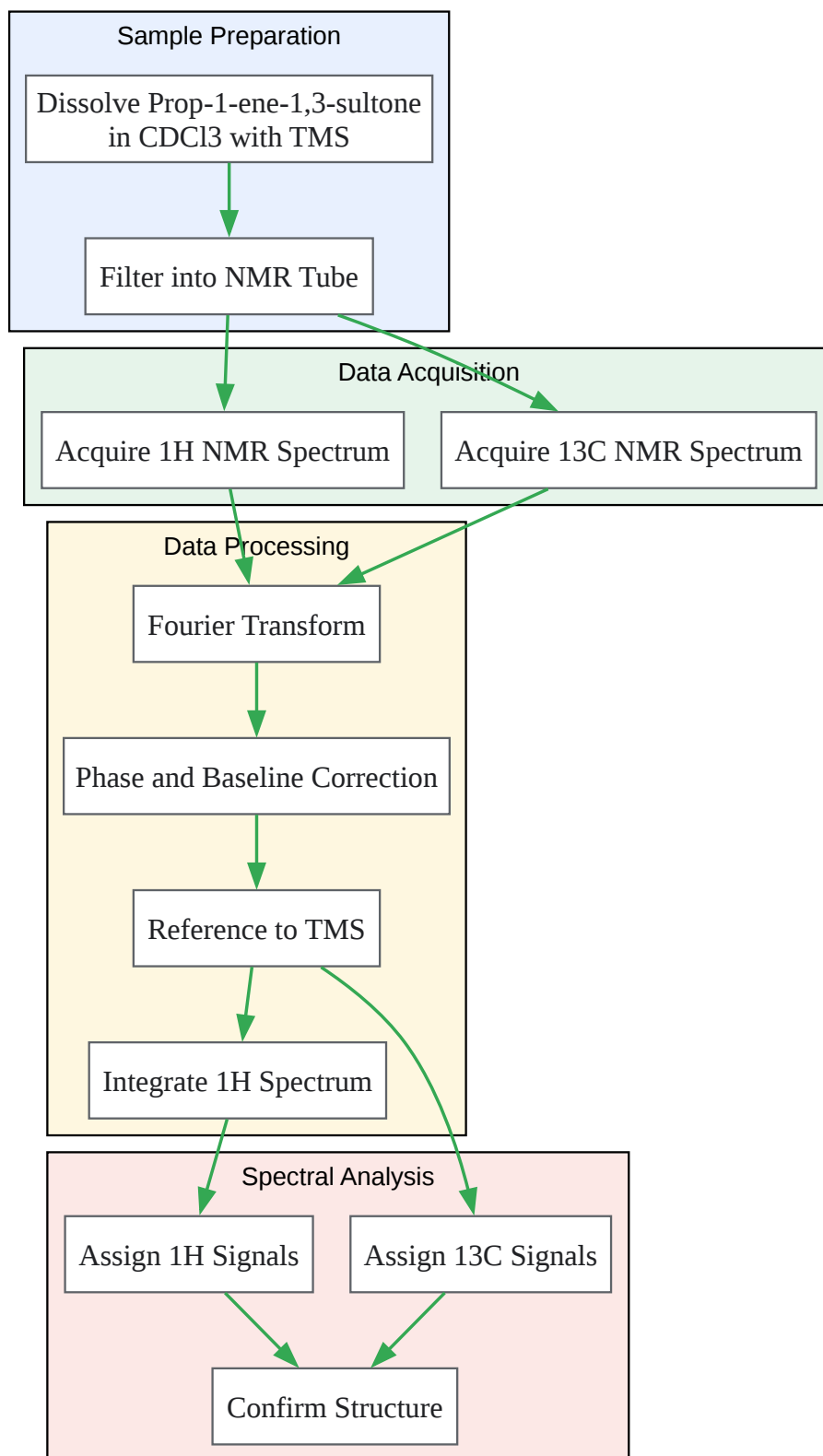


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Caption: Structure of **Prop-1-ene-1,3-sultone** with atom numbering.

## NMR Data Acquisition and Analysis Workflow

The logical workflow for obtaining and interpreting the NMR data for **Prop-1-ene-1,3-sultone** is depicted in the following diagram.



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Caption: Workflow for NMR analysis of **Prop-1-ene-1,3-sultone**.

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## References

- 1. Prop-1-ene-1,3-sultone, CAS No. 21806-61-1 - iChemical [ichemical.com]
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